molecular formula C8H8N2O B142315 2-(3-Methoxypyridin-2-yl)acetonitrile CAS No. 149489-09-8

2-(3-Methoxypyridin-2-yl)acetonitrile

Cat. No. B142315
CAS RN: 149489-09-8
M. Wt: 148.16 g/mol
InChI Key: OJYATSHMGUIGBW-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)acetonitrile is a chemical compound that is part of a broader class of organic molecules known as pyridine derivatives. These compounds are characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—and various substituents that modify their chemical behavior and properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the electrochemical oxidation of dihydropyridines in acetonitrile has been shown to be a convenient route to synthesize related pyridinium compounds, as demonstrated in the preparation of 3,5-dicyano-1,2,4,6-tetramethylpyridinium . Similarly, the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves a ring closure of the corresponding amide using the Bischler-Napieralski method . These methods highlight the versatility of electrochemical and cyclization reactions in synthesizing complex pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray diffraction, and its features were further studied by IR, NMR, and electronic spectroscopy . X-ray crystallography was also employed to confirm the structure of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives .

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. The electrochemical reduction of pyridinium compounds can yield dimeric products , while reactions with alpha-oxohydrazonoyl halides can lead to the formation of various heterocyclic compounds . The reactivity of these compounds is influenced by their substituents, which can facilitate the formation of diverse structures through different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing maximum absorption at 290 nm and fluorescence at 480 nm . The solvent effects on these properties were also studied, indicating the importance of the environment on the behavior of these compounds.

Scientific Research Applications

Biosynthesis and Metabolism in Grape

A review summarizes research on 3-alkyl-2-methoxypyrazines (MPs) in grapes, which are potent volatile compounds imparting herbaceous/green/vegetal sensory attributes to certain wine varieties. The study discusses the discovery, accumulation, transport, and metabolism of MPs, highlighting the limited understanding of these processes and proposing directions for further research on this class of flavor/odor compounds (Lei et al., 2018).

Management of Alkyl-Methoxypyrazines in Climate Change

Another study addresses alkyl-methoxypyrazines, noting their role in imparting undesirable green characters to wine and their occurrence as natural grape metabolites. The paper discusses the impacts of climate change on alkyl-methoxypyrazine composition in grapes and wines, recommending viticultural and oenological interventions to mitigate their loads and maintain wine quality (Pickering et al., 2021).

Paeonol Derivatives and Pharmacological Activities

Research on paeonol, a related compound, shows a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant effects. This review covers the structure modification of paeonol and studies its derivatives, suggesting a systematic approach to understanding the pharmacological benefits of these compounds (Wang et al., 2020).

Organic Solvent Effects in HPLC

A review presents analyte pKa and buffer pH variations in RP-HPLC mobile phases with changes in organic modifier content, notably acetonitrile or methanol. This model predicts mobile phase pH for common buffers in acetonitrile-water and methanol-water mixtures, aiding in the accurate determination of analyte chromatographic retention (Subirats et al., 2007).

Enhancing Fermentative Production of Acetoin

A review on acetoin, a volatile compound used in various industries, including food and chemical synthesis, discusses its biosynthesis and regulation. The study highlights acetoin's significance as a bio-based platform chemical and strategies for improving its productivity through genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).

Safety and Hazards

The safety information for “2-(3-Methoxypyridin-2-yl)acetonitrile” includes several hazard statements: H301, H311, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYATSHMGUIGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611451
Record name (3-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypyridin-2-yl)acetonitrile

CAS RN

149489-09-8
Record name (3-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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